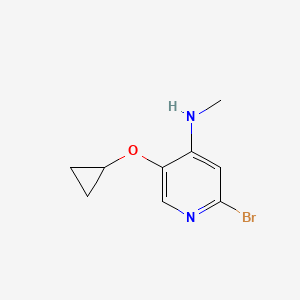
2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropoxy group, and a methyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclopropoxy and N-methyl groups. One common method involves the reaction of 2-bromo-5-methylpyridine with cyclopropyl alcohol under basic conditions to form the cyclopropoxy derivative. This intermediate is then reacted with methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can form interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-methylpyridine: This compound has a similar pyridine core but lacks the cyclopropoxy and N-methyl groups.
2-Bromo-N-methylpyridin-4-amine: Similar structure but without the cyclopropoxy group.
5-Bromo-2-chloropyridine: Contains a bromine and chlorine atom on the pyridine ring.
Uniqueness
2-Bromo-5-cyclopropoxy-N-methylpyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and specialty chemicals .
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-bromo-5-cyclopropyloxy-N-methylpyridin-4-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-7-4-9(10)12-5-8(7)13-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
VNLSXHONFUZYJM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=C1OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















